

Spectroscopic Analysis of Boc-D-pyroglutamic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B558450

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Introduction

N-tert-butoxycarbonyl-D-pyroglutamic acid (Boc-D-pyr-OH) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amino acid derivative, it serves as a crucial intermediate in the synthesis of peptidomimetics and other complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis. This technical guide provides an in-depth overview of the spectroscopic data for Boc-D-pyr-OH, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with detailed experimental protocols. This information is essential for researchers, scientists, and drug development professionals for compound characterization and quality control.

Physicochemical Properties

Property	Value
CAS Number	160347-90-0[1][2]
Molecular Formula	C ₁₀ H ₁₅ NO ₅ [1][2]
Molecular Weight	229.23 g/mol [2][3]
Appearance	White to off-white powder or crystal[3]
Optical Rotation	[α]D ²⁰ = +37° ± 2° (c=1.0 in EtOH)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Boc-D-pyr-OH, ^1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the molecular framework. The data presented here is a composite based on analyses of closely related structures, including the corresponding L-enantiomer and ester derivatives, to provide a representative spectrum.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of Boc-D-pyr-OH is characterized by signals corresponding to the protons of the pyroglutamate ring, the tert-butyl group of the Boc protecting group, and the carboxylic acid proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	broad singlet	1H	-COOH
~4.3	multiplet	1H	α -CH
~2.5	multiplet	2H	γ -CH ₂
~2.2	multiplet	2H	β -CH ₂
1.45	singlet	9H	-C(CH ₃) ₃

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary significantly depending on the solvent and concentration.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~173	-C=O (lactam)
~155	-C=O (Boc)
~80	-C(CH ₃) ₃
~59	α -CH
~31	γ -CH ₂
~28	-C(CH ₃) ₃
~24	β -CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-D-pyr-OH shows characteristic absorption bands for the carboxylic acid, the amide (lactam), and the carbamate (Boc group).

Wavenumber (cm ⁻¹)	Description	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1770	C=O stretch	Lactam Carbonyl
~1730	C=O stretch	Carboxylic Acid Carbonyl
~1700	C=O stretch	Boc Carbonyl
~1170	C-O stretch	Ester-like linkage

Experimental Protocols

The following are representative protocols for acquiring NMR and IR spectra for compounds such as Boc-D-pyr-OH.

NMR Spectroscopy Protocol

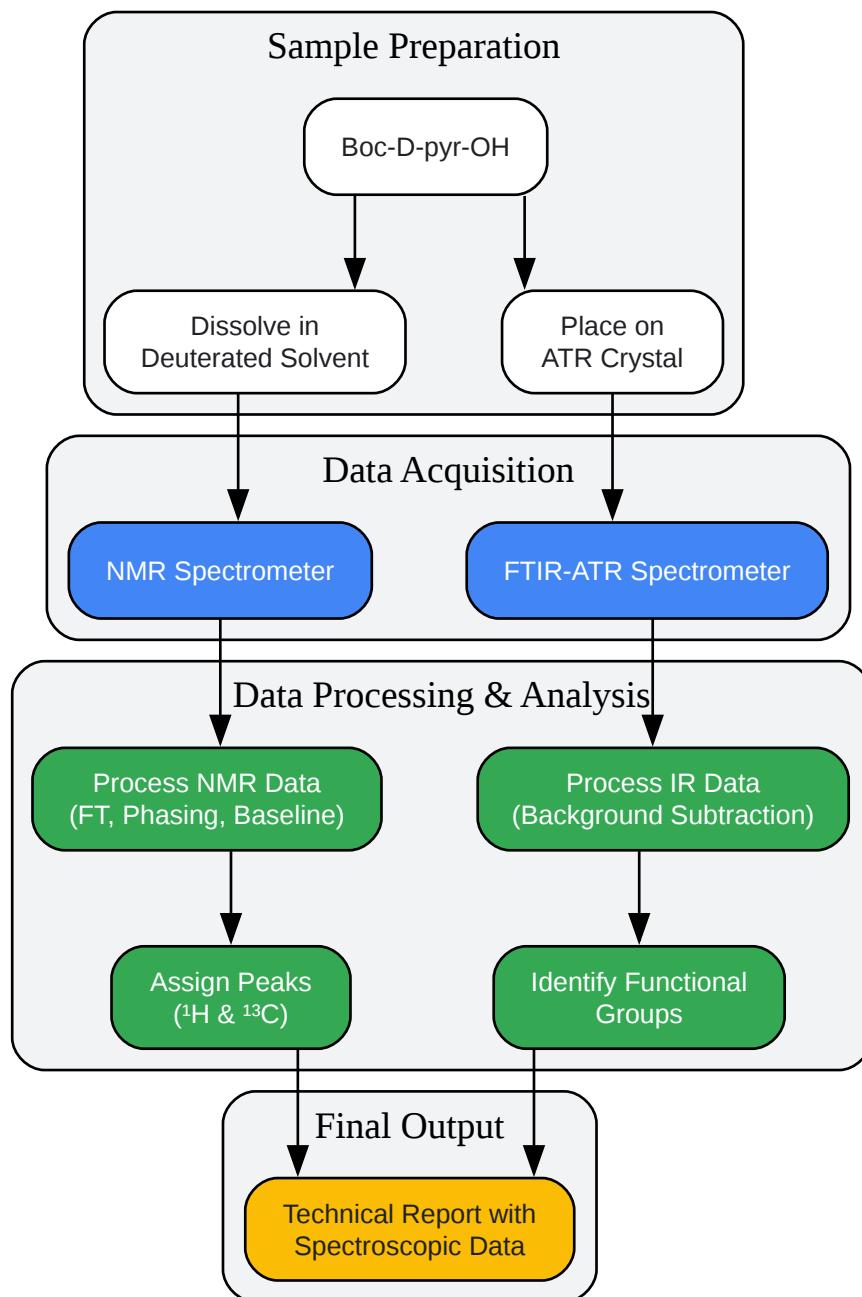
- Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-pyr-OH in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
- Instrument Setup:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Probe: A standard broadband or inverse detection probe.
 - Temperature: Set the probe temperature to 25 °C.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid Boc-D-pyr-OH powder directly onto the ATR crystal.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Crystal: A diamond or germanium ATR crystal is commonly used.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-D-pyr-OH.

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Caption: Workflow for Spectroscopic Analysis of Boc-D-pyr-OH.

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References

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